(3-Fluoro-2-methoxyphenyl)thiourea
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Overview
Description
(3-Fluoro-2-methoxyphenyl)thiourea: is an organic compound with the molecular formula C8H9FN2OS It is a derivative of thiourea, where the phenyl ring is substituted with a fluoro group at the third position and a methoxy group at the second position
Mechanism of Action
Mode of Action
It is known that thiourea derivatives can interact with biological targets through hydrogen bonding and other non-covalent interactions . The presence of the fluorine atom may enhance the compound’s ability to form these interactions due to its high electronegativity .
Biochemical Pathways
Thiourea derivatives are known to be involved in various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The presence of the fluorine atom may enhance the compound’s metabolic stability, as fluorinated compounds are often more resistant to metabolic degradation .
Result of Action
Thiourea derivatives are known to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of (3-Fluoro-2-methoxyphenyl)thiourea may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its ability to interact with its targets . Additionally, the presence of other molecules could influence the compound’s stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-methoxyphenyl)thiourea typically involves the reaction of 3-fluoro-2-methoxyaniline with thiocyanate derivatives under controlled conditions. One common method is the reaction of 3-fluoro-2-methoxyaniline with ammonium thiocyanate in the presence of hydrochloric acid, which facilitates the formation of the thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-2-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenylthiourea derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-Fluoro-2-methoxyphenyl)thiourea is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
Comparison with Similar Compounds
(3-Fluoro-2-methoxyphenyl)urea: Similar structure but with an oxygen atom instead of sulfur.
(3-Fluoro-2-methoxyphenyl)thiocarbamate: Contains a carbamate group instead of a thiourea group.
(3-Fluoro-2-methoxyphenyl)thioamide: Similar structure but with a thioamide group.
Uniqueness: (3-Fluoro-2-methoxyphenyl)thiourea is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The thiourea group also imparts distinct properties compared to similar compounds with urea or thioamide groups.
Properties
IUPAC Name |
(3-fluoro-2-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2OS/c1-12-7-5(9)3-2-4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLMARHBOOFWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379334-79-8 |
Source
|
Record name | (3-fluoro-2-methoxyphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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